2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a complex organic compound with significant research applications. Its molecular formula is and it has a molecular weight of 269.32 g/mol. The compound is characterized by the presence of a fluorine atom and a unique thiadiazole structure which contributes to its chemical properties and potential biological activities.
The compound is primarily sourced from chemical suppliers like BenchChem and PubChem, which provide detailed information regarding its structure and properties. It is classified under benzamide derivatives, which are known for their diverse applications in medicinal chemistry and material science.
The synthesis of 2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide may involve several methods including:
The molecular structure of 2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide can be represented using various chemical notation systems:
InChI=1S/C11H15N3O3S/c1-7-5-10-11(6-9(7)12-8(2)15)14(4)18(16,17)13(10)3/h5-6H,1-4H3,(H,12,15)
ZGDQDCCLXOWISV-UHFFFAOYSA-N
CC1=CC2=C(C=C1NC(=O)C)N(S(=O)(=O)N2C)C
These notations provide insight into the compound's connectivity and spatial arrangement of atoms.
The compound features:
The reactivity of 2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide can be analyzed through several potential reactions:
The mechanism of action for 2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is not fully elucidated but can be hypothesized based on similar compounds:
The physical and chemical properties of 2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide include:
This compound has potential applications in various scientific fields:
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 471-84-1
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: